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Compound of Interest

Compound Name:
2-Bromo-1-(3,4-

dichlorophenyl)ethanone

Cat. No.: B105186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-1-
(3,4-dichlorophenyl)ethanone, a compound of interest in synthetic chemistry and drug

development. This document outlines its physicochemical properties and predicted spectral

characteristics, offering a foundational reference for its identification and characterization.

Physicochemical Properties
2-Bromo-1-(3,4-dichlorophenyl)ethanone, with the chemical formula C₈H₅BrCl₂O, is a

halogenated acetophenone derivative.[1][2] Its structure is characterized by a 3,4-

dichlorophenyl ring attached to a bromoacetyl group. A summary of its key properties is

presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b105186?utm_src=pdf-interest
https://www.benchchem.com/product/b105186?utm_src=pdf-body
https://www.benchchem.com/product/b105186?utm_src=pdf-body
https://www.benchchem.com/product/b105186?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-1-_3_4-dichlorophenyl_ethanone
https://pubchemlite.lcsb.uni.lu/e/compound/244751
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name
2-bromo-1-(3,4-

dichlorophenyl)ethanone
[1]

Molecular Formula C₈H₅BrCl₂O [1][2]

Molecular Weight 267.93 g/mol [1]

Monoisotopic Mass 265.89008 Da [1][2]

SMILES
C1=CC(=C(C=C1C(=O)CBr)Cl

)Cl
[1][2]

InChIKey
PAKFHEFMTRCFAU-

UHFFFAOYSA-N
[1][2]

Predicted Spectral Data
While specific experimental spectra for 2-Bromo-1-(3,4-dichlorophenyl)ethanone are not

readily available in the provided search results, we can predict the expected spectral data

based on its chemical structure and data from analogous compounds.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

and the methylene protons adjacent to the carbonyl and bromine.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 4.4 - 4.6 Singlet 2H -CH₂Br

~ 7.6 - 7.8 Doublet 1H Ar-H

~ 7.8 - 8.0 Doublet of doublets 1H Ar-H

~ 8.1 - 8.3 Doublet 1H Ar-H

Note: Predicted values are based on the analysis of similar structures and standard chemical

shift tables. The exact shifts and coupling constants would need to be determined

experimentally.
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The carbon-13 NMR spectrum will provide information on the carbon framework of the

molecule.

Chemical Shift (δ) ppm Assignment

~ 30 - 35 -CH₂Br

~ 128 - 140 Aromatic carbons

~ 190 - 195 Carbonyl carbon (C=O)

The IR spectrum is useful for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Weak-Medium C-H stretch (aromatic)

~ 1700 - 1680 Strong C=O stretch (ketone)

~ 1600 - 1450 Medium C=C stretch (aromatic ring)

~ 850 - 800 Strong C-Cl stretch

~ 700 - 600 Medium-Strong C-Br stretch

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and elemental composition.

m/z Ion Notes

~ 266, 268, 270 [M]⁺

Molecular ion peak cluster

showing isotopic pattern for Br

and Cl.

~ 187, 189, 191 [M-Br]⁺
Fragment corresponding to the

loss of a bromine atom.

~ 173, 175 [C₆H₃Cl₂CO]⁺
Fragment corresponding to the

dichlorophenacyl cation.
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Experimental Protocols
The following are general experimental protocols for obtaining the spectral data discussed.

Sample Preparation: A sample of 5-10 mg of 2-Bromo-1-(3,4-dichlorophenyl)ethanone is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an

NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard

(0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300-500 MHz for ¹H.

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C{¹H} NMR

spectra. Parameters such as acquisition time, relaxation delay, and number of scans are

optimized to obtain a good signal-to-noise ratio.

Sample Preparation: For a solid sample, a small amount is mixed with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded

using an Attenuated Total Reflectance (ATR) accessory by placing the sample directly on the

crystal.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A

background spectrum is recorded and subtracted from the sample spectrum to remove

contributions from atmospheric CO₂ and water.

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-

charge ratios of the resulting ions are measured. High-resolution mass spectrometry (HRMS)

can be used to determine the exact mass and elemental formula.
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Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of a chemical

compound like 2-Bromo-1-(3,4-dichlorophenyl)ethanone using various spectroscopic

techniques.

Caption: Workflow for Compound Characterization.

This guide provides a summary of the predicted spectral data and general analytical methods

for 2-Bromo-1-(3,4-dichlorophenyl)ethanone. Experimental verification of this data is

essential for its definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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